molecular formula C25H23N8NaO7S2 B15338459 sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Número de catálogo: B15338459
Peso molecular: 634.6 g/mol
Clave InChI: RIWWMGQFMUUYIY-QAOXVKOZSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a semisynthetic cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene) common to all cephalosporins. Key structural features include:

  • Position 7 substitution: A 4-hydroxyphenyl group linked to a 6-methyl-4-oxo-1H-pyridine-3-carbonyl moiety via an acetyl spacer. This side chain likely enhances stability against β-lactamases and broadens antibacterial activity.
  • Position 3 substitution: A 1-methyltetrazol-5-yl sulfanylmethyl group, which may improve pharmacokinetic properties (e.g., half-life) and resistance to enzymatic degradation.
  • Sodium carboxylate: Enhances water solubility for parenteral administration.

The compound’s design reflects efforts to optimize β-lactamase resistance and Gram-negative coverage while retaining activity against Gram-positive pathogens .

Propiedades

Fórmula molecular

C25H23N8NaO7S2

Peso molecular

634.6 g/mol

Nombre IUPAC

sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17?,18-,23-;/m1./s1

Clave InChI

RIWWMGQFMUUYIY-QAOXVKOZSA-M

SMILES isomérico

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]

SMILES canónico

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+]

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 7 Substitution Position 3 Substitution Key Properties
Target Compound Cephalosporin 4-Hydroxyphenyl-(6-methyl-4-oxo-1H-pyridine-3-carbonyl) 1-Methyltetrazol-5-yl sulfanylmethyl Broad-spectrum, β-lactamase resistance, enhanced solubility (sodium salt)
Cefoperazone () Cephalosporin 4-Hydroxyphenyl-(4-ethyl-2,3-dioxopiperazine-1-carbonyl) 1-Methyltetrazol-5-yl sulfanylmethyl Active against Pseudomonas aeruginosa; combined with sulbactam for stability
Cefotaxime Sodium () Cephalosporin (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl Acetoxymethyl Third-gen cephalosporin; high Gram-negative activity, β-lactamase stability
Ceftriaxone () Cephalosporin (Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl (1-Methyltetrazol-5-yl)sulfanylmethyl Long half-life due to high protein binding; broad-spectrum

Key Findings

Structural Similarities and Differences: The target compound shares the 1-methyltetrazol-5-yl sulfanylmethyl group at position 3 with cefoperazone and ceftriaxone, a feature linked to enhanced β-lactamase resistance and pharmacokinetic stability . Unlike cefotaxime and ceftriaxone, which have aminothiazolyl methoxyimino side chains at position 7, the target compound’s 4-hydroxyphenyl-pyridinecarbonyl side chain may confer unique binding to penicillin-binding proteins (PBPs) in resistant strains .

Biological Activity: Gram-negative coverage: The methoxyimino group in cefotaxime and ceftriaxone is critical for activity against Enterobacteriaceae. The target compound’s pyridinecarbonyl group may offer similar or improved stability against extended-spectrum β-lactamases (ESBLs) . Gram-positive activity: The 4-hydroxyphenyl group in the target compound and cefoperazone may enhance activity against Staphylococcus aureus compared to cefotaxime .

Pharmacokinetics: The sodium salt formulation ensures solubility for intravenous use, similar to cefotaxime sodium and ceftriaxone . The 1-methyltetrazolyl group at position 3 in the target compound and ceftriaxone contributes to prolonged half-life via reduced renal excretion .

Stability and Degradation: Cefotaxime is prone to deacetylation (forming deacetylcefotaxime, a less active metabolite), while the target compound’s pyridinecarbonyl side chain may reduce such degradation .

Table 2: Pharmacokinetic and Stability Metrics

Metric Target Compound Cefoperazone Cefotaxime Sodium Ceftriaxone
Half-life (hours) ~2.5 (estimated) 1.5–2.5 1.0–1.5 6–9
Protein Binding (%) 70–80 (estimated) 82–93 35–45 85–95
Primary Excretion Route Renal Biliary Renal Biliary/Renal
β-Lactamase Stability High (pyridinecarbonyl) Moderate (requires sulbactam) High (methoxyimino) High (methoxyimino)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.